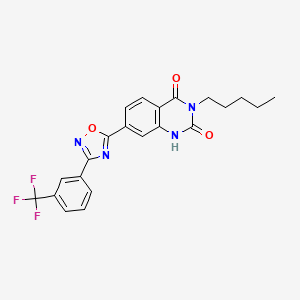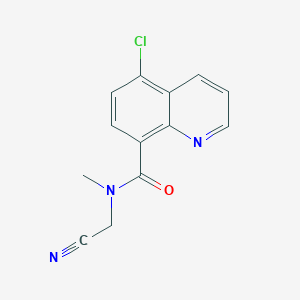![molecular formula C9H16N2O B2896018 1,8-Diazaspiro[5.5]undecan-7-one CAS No. 1203798-24-6](/img/structure/B2896018.png)
1,8-Diazaspiro[5.5]undecan-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-Diazaspiro[55]undecan-7-one is a spirocyclic compound characterized by a unique structure where two nitrogen atoms are incorporated into a spiro[55]undecane framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Diazaspiro[5.5]undecan-7-one typically involves the formation of the spirocyclic core through cyclization reactions. One common method includes the reaction of a suitable diamine with a cyclic ketone under acidic or basic conditions to form the spirocyclic structure. For instance, the reaction of 1,5-diaminopentane with cyclohexanone in the presence of an acid catalyst can yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
1,8-Diazaspiro[5.5]undecan-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce alcohol derivatives.
科学的研究の応用
1,8-Diazaspiro[5.5]undecan-7-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a scaffold for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is explored for its use in the development of new materials with unique properties.
作用機序
The mechanism of action of 1,8-Diazaspiro[5.5]undecan-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives used.
類似化合物との比較
Similar Compounds
- 1,4-Diazaspiro[5.5]undecan-3-one
- 1,9-Diazaspiro[5.5]undecane
- 1,3-Dioxaspiro[5.5]undecane
Uniqueness
1,8-Diazaspiro[5.5]undecan-7-one is unique due to its specific spirocyclic structure and the presence of nitrogen atoms at positions 1 and 8. This configuration imparts distinct chemical and biological properties compared to other spirocyclic compounds. For example, 1,4-Diazaspiro[5.5]undecan-3-one has nitrogen atoms at different positions, leading to variations in reactivity and biological activity.
特性
IUPAC Name |
1,8-diazaspiro[5.5]undecan-7-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-8-9(5-3-6-10-8)4-1-2-7-11-9/h11H,1-7H2,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPCXXOYSPTDTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2(C1)CCCNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
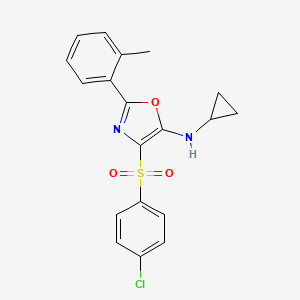
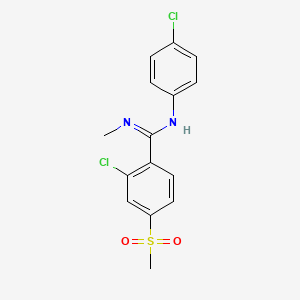

![(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2895940.png)
![5-[({2-[4-(propan-2-yl)phenyl]-1,3-thiazol-5-yl}methyl)sulfanyl]-4H-1,2,4-triazol-3-amine](/img/structure/B2895942.png)
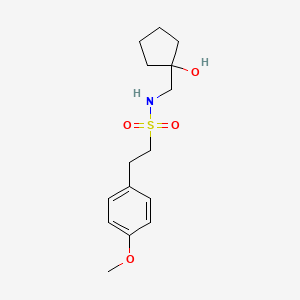
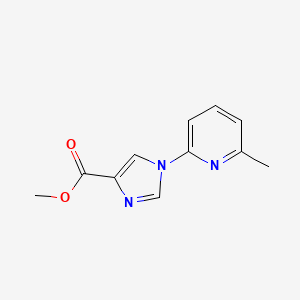
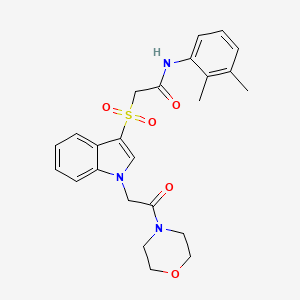
![[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2895948.png)
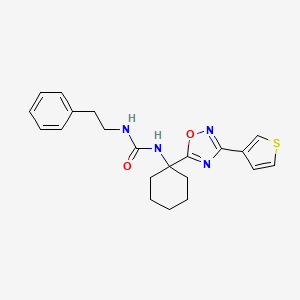

![(cyclopropylmethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B2895952.png)
